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Compound of Interest

Compound Name: Methyl benzyl-L-serinate

Cat. No.: B016577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
benzyl-L-serinate, specifically N-benzyl-L-serine methyl ester (CAS No: 123639-56-5). The

information presented herein is essential for the characterization and quality control of this

versatile chiral building block used in peptide synthesis and drug discovery.

Molecular Structure and Properties
IUPAC Name: Methyl (2S)-2-(benzylamino)-3-hydroxypropanoate[1] Molecular Formula:

C₁₁H₁₅NO₃[1][2] Molecular Weight: 209.24 g/mol [1][2] Monoisotopic Mass: 209.10519334

Da[1][2]

Spectroscopic Data
The structural elucidation of methyl benzyl-L-serinate is achieved through a combination of

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). The data presented in the following tables provide the key spectroscopic

signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. The ¹H NMR spectrum provides information on the number and types of protons and
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their neighboring atoms, while the ¹³C NMR spectrum reveals the different carbon

environments.

Table 1: ¹H NMR Spectroscopic Data for Methyl Benzyl-L-serinate (Solvent: CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.30 Multiplet 5H
Aromatic protons

(C₆H₅)

~3.85 Singlet 2H Benzyl CH₂

~3.70 Singlet 3H Methyl ester (OCH₃)

~3.65 Multiplet 2H β-CH₂ of serine

~3.40 Multiplet 1H α-CH of serine

~2.50 Broad Singlet 2H NH and OH

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl Benzyl-L-serinate

Chemical Shift (δ) ppm Assignment

~174 Ester Carbonyl (C=O)

~138 Quaternary Aromatic Carbon (C-ipso)

~128.5 Aromatic CH (C-ortho, C-meta)

~127.5 Aromatic CH (C-para)

~63 β-CH₂ of serine

~60 α-CH of serine

~52 Methyl ester (OCH₃)

~51 Benzyl CH₂
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Note: These are predicted chemical shifts based on the molecular structure. Actual

experimental values may vary.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of methyl benzyl-L-serinate is expected to show characteristic absorptions for the hydroxyl,

amine, ester, and aromatic functionalities. For a related compound, L-serine methyl ester, a

strong band for the C=O stretch of the ester is observed at 1735 cm⁻¹, and a broad band

around 3235 cm⁻¹ is attributed to overlapping O-H and N-H stretching oscillations[3].

Table 3: Predicted IR Absorption Bands for Methyl Benzyl-L-serinate

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3400-3200 Broad, Medium O-H and N-H stretching

3100-3000 Medium Aromatic C-H stretching

2950-2850 Medium Aliphatic C-H stretching

~1740 Strong C=O stretching (ester)

~1600, ~1495, ~1450 Medium to Weak Aromatic C=C stretching

~1200 Strong C-O stretching (ester)

~1100 Strong C-N stretching

Note: These are predicted absorption ranges. The exact peak positions and intensities can be

influenced by the sample state and intermolecular interactions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For methyl benzyl-L-serinate, Electrospray Ionization (ESI) is a suitable soft

ionization technique.

Table 4: Mass Spectrometry Data for Methyl Benzyl-L-serinate
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m/z Ion Technique

210.1128 [M+H]⁺ ESI

232.0947 [M+Na]⁺ ESI

Under Electron Ionization (EI), characteristic fragmentation is expected. The introduction of an

N-benzyl substituent often leads to the formation of a stable benzyl or tropylium cation (m/z 91)

and benzylidene iminium cations[4]. Other likely fragmentations include the loss of the

methoxycarbonyl group (-COOCH₃) and cleavage adjacent to the nitrogen and oxygen atoms.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for methyl benzyl-
L-serinate.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of methyl benzyl-L-serinate in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. Transfer the solution to a 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: ~3 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-64.

¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 200 ppm.

Acquisition Time: ~1 second.

Relaxation Delay: 5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at

0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy (ATR-FTIR)
Sample Preparation: Place a small amount of solid methyl benzyl-L-serinate directly onto

the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample using the ATR pressure clamp to ensure good contact with

the crystal.

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)
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Sample Preparation: Prepare a stock solution of methyl benzyl-L-serinate in a suitable

solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute

this stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50

acetonitrile:water with 0.1% formic acid).

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI)

source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire spectra in positive ion mode.

Capillary Voltage: 3-4 kV.

Nebulizing Gas (N₂): Flow rate appropriate for stable spray.

Drying Gas (N₂): Temperature of 200-300 °C.

Mass Range: Scan from m/z 50 to 500.

Data Processing: Process the raw data to obtain the mass spectrum. The protonated

molecule [M+H]⁺ should be the base peak.

Visualizations
Synthetic Workflow
A common method for the synthesis of N-benzyl-L-serine methyl ester is through the reductive

amination of L-serine methyl ester with benzaldehyde. This workflow is depicted below.
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Starting Materials

Reaction Steps

L-Serine Methyl Ester

Imine Formation
(Schiff Base)

Benzaldehyde

In situ Reduction

Intermediate

Methyl Benzyl-L-serinate

NaBH₄ or H₂/Catalyst

Click to download full resolution via product page

Synthetic workflow for Methyl Benzyl-L-serinate via reductive amination.

Spectroscopic Structural Elucidation
The confirmation of the structure of methyl benzyl-L-serinate relies on the complementary

information provided by different spectroscopic techniques. The logical relationship between

the data and the structural features is outlined below.
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Spectroscopic Data

Deduced Information

MS
(m/z = 210.1 [M+H]⁺)

Molecular Weight
(209.24 g/mol)

IR
(~1740, 3400-3200 cm⁻¹)

Functional Groups
(Ester, OH, NH, Aromatic)

¹H NMR
(~7.3, ~3.7 ppm)

Proton Environment
(Aromatic, OCH₃, CH₂, CH)

¹³C NMR
(~174, 138-127, 63-51 ppm)

Carbon Skeleton
(C=O, Aromatic, Aliphatic)

Confirmed Structure:
Methyl Benzyl-L-serinate

Click to download full resolution via product page

Logical workflow for the structural elucidation of Methyl Benzyl-L-serinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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